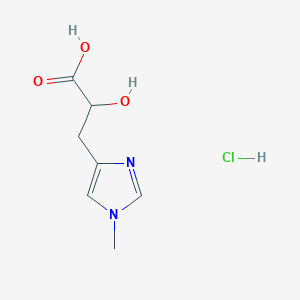

![molecular formula C8H8BNO3 B2579443 (2-Methylbenzo[D]oxazol-5-YL)boronic acid CAS No. 279262-85-0](/img/structure/B2579443.png)

(2-Methylbenzo[D]oxazol-5-YL)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

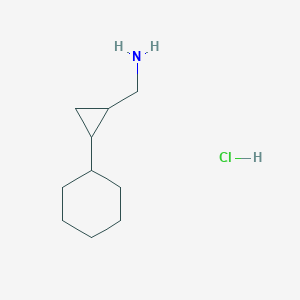

“(2-Methylbenzo[D]oxazol-5-YL)boronic acid” is a chemical compound with the CAS Number: 279262-85-0 . It has a molecular weight of 176.97 and its IUPAC name is 2-methyl-1,3-benzoxazol-5-ylboronic acid . The compound is typically stored in a dry, sealed environment, and under -20C .

Molecular Structure Analysis

The molecular formula of “(2-Methylbenzo[D]oxazol-5-YL)boronic acid” is C8H8BNO3 . Its average mass is 176.965 Da and its monoisotopic mass is 177.059723 Da .Physical And Chemical Properties Analysis

“(2-Methylbenzo[D]oxazol-5-YL)boronic acid” is a solid compound . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the web search results.Scientific Research Applications

Sensor Materials : Boronic acid derivatives, including variants similar to (2-Methylbenzo[D]oxazol-5-YL)boronic acid, have been used in the development of sensor materials. For instance, a study on fluorescent molecular rotors of organoboron compounds from Schiff bases showed how these compounds can be used in viscosity, reversible thermochromism, cytotoxicity, and bioimaging cells, highlighting their potential in sensing applications (Marisol Ibarra-Rodrı Guez et al., 2017).

Therapeutic Applications : Phenylboronic-acid-modified nanoparticles, which are structurally related to (2-Methylbenzo[D]oxazol-5-YL)boronic acid, have shown potential as antiviral therapeutics. These nanoparticles have been studied for their ability to inhibit viral entry, particularly against Hepatitis C virus, demonstrating the potential medical applications of boronic acid derivatives (M. Khanal et al., 2013).

Safety and Hazards

The safety information for “(2-Methylbenzo[D]oxazol-5-YL)boronic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

(2-Methylbenzo[D]oxazol-5-YL)boronic acid is a chemical compound that is commonly used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

The mode of action of (2-Methylbenzo[D]oxazol-5-YL)boronic acid is primarily through its role as a reagent in the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Biochemical Pathways

The biochemical pathways affected by (2-Methylbenzo[D]oxazol-5-YL)boronic acid are related to its role in the Suzuki-Miyaura coupling reaction . The formation of carbon-carbon bonds can influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

The molecular and cellular effects of the action of (2-Methylbenzo[D]oxazol-5-YL)boronic acid would depend on the specific context of its use. As a reagent in the Suzuki-Miyaura coupling reaction, its primary effect is the facilitation of carbon-carbon bond formation . This can lead to the synthesis of a variety of complex organic molecules, which can have various effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of (2-Methylbenzo[D]oxazol-5-YL)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment and under -20°C to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature during the reaction can also influence its action and efficacy.

properties

IUPAC Name |

(2-methyl-1,3-benzoxazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPFSHFWNVZLJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(=N2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylbenzo[D]oxazol-5-YL)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2579375.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2579382.png)

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579383.png)